molecular formula C6H5ClF3NS B3391212 5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole CAS No. 1483178-86-4

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole

Cat. No.: B3391212
CAS No.: 1483178-86-4
M. Wt: 215.62 g/mol
InChI Key: HXIJSSNWQYUHGB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole ( 1483178-86-4) is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a thiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities. The presence of both a reactive chloromethyl group and a metabolically stable 2,2,2-trifluoroethyl moiety on the heteroaromatic ring makes this reagent a versatile intermediate for the synthesis of more complex target molecules. The chloromethyl group serves as an excellent handle for further functionalization through nucleophilic substitution reactions, allowing for the facile introduction of the thiazole segment into potential drug candidates. Thiazole derivatives are prominently featured in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, antitumor, and anti-inflammatory effects . The incorporation of the trifluoroethyl group is a strategic approach in modern drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This compound is intended for use in exploratory research, such as in the synthesis of novel thiazolo[4,5-d]pyrimidine derivatives investigated for anticancer activity, or other fluorinated heterocyclic systems . It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3NS/c7-2-4-3-11-5(12-4)1-6(8,9)10/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIJSSNWQYUHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483178-86-4
Record name 5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole typically involves the reaction of 2-(2,2,2-trifluoroethyl)-1,3-thiazole with chloromethylating agents under controlled conditions. Common reagents for chloromethylation include chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoroethyl group can be reduced under specific conditions to form non-fluorinated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include non-fluorinated thiazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Fluorinated Alkyl Substituents
  • 5-(Chloromethyl)-2-(1,1-Difluoroethyl)-1,3-Thiazole (CAS 2613384-27-1)

    • Structure : Differs by one fewer fluorine atom on the ethyl group (CF₂CH₃ vs. CF₃CH₂).
    • Properties : Molecular weight = 197.63 g/mol; XLogP3 = 2.2.
    • Comparison : The trifluoroethyl group in the target compound increases lipophilicity (LogP ~2.5 estimated) and electron-withdrawing capacity compared to the difluoroethyl analogue. This enhances metabolic stability and binding to hydrophobic protein pockets .
  • Ethyl 2-Phenyl-5-Trifluoromethyl-1,3-Thiazole-4-Carboxylate

    • Structure : Trifluoromethyl (-CF₃) at position 5 vs. chloromethyl (-CH₂Cl) in the target compound.
    • Properties : The trifluoromethyl group stabilizes the thiazole ring via inductive effects, reducing electrophilic reactivity at position 4. This contrasts with the chloromethyl group, which is prone to nucleophilic substitution .
Aromatic and Alkyl Substituents
  • 4-(Chloromethyl)-2-Phenyl-1,3-Thiazole (CAS 4771-31-7)

    • Structure : Chloromethyl at position 4; phenyl substituent at position 2.
    • Properties : Molecular weight = 195.68 g/mol; melting point = 49–50°C.
    • Comparison : The phenyl group enhances π-π stacking interactions, while the chloromethyl’s position (4 vs. 5) alters regioselectivity in further reactions. The target compound’s trifluoroethyl group offers superior steric bulk and electronegativity compared to phenyl .
  • 5-Chloromethyl-2-Isopropyl-Thiazole

    • Structure : Isopropyl (-CH(CH₃)₂) at position 2.
    • Properties : Branched alkyl group increases steric hindrance but lacks fluorine’s electron-withdrawing effects.
    • Comparison : The trifluoroethyl group in the target compound improves resistance to oxidative metabolism, a critical advantage in drug design .

Positional Isomerism and Reactivity

  • 2-[4-(Chloromethyl)Phenyl]-1,3-Thiazole (CAS 906352-61-2)
    • Structure : Chloromethyl is part of a phenyl ring attached to the thiazole.
    • Comparison : The indirect attachment of chloromethyl reduces its reactivity as a leaving group compared to the target compound’s direct substitution. This limits its utility in nucleophilic substitution reactions .

Functional Group Diversity

  • 5-(Chloromethyl)-2-(2-Methoxyphenyl)-1,3-Thiazole Hydrochloride (CAS 339097-62-0) Structure: Methoxyphenyl group at position 2. Properties: Molecular weight = 248.18 g/mol. Comparison: The methoxy group (-OCH₃) introduces hydrogen-bonding capacity, unlike the nonpolar trifluoroethyl group. This difference impacts solubility and target affinity in biological systems .

Key Data Table: Comparative Analysis

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Weight (g/mol) XLogP3 Key Applications/Properties Reference
5-(Chloromethyl)-2-(2,2,2-Trifluoroethyl)-1,3-Thiazole CF₃CH₂ CH₂Cl ~197.63 ~2.5 Drug intermediates, fluorinated APIs
5-(Chloromethyl)-2-(1,1-Difluoroethyl)-1,3-Thiazole CF₂CH₃ CH₂Cl 197.63 2.2 Similar to target, lower fluorination
4-(Chloromethyl)-2-Phenyl-1,3-Thiazole C₆H₅ CH₂Cl (Position 4) 195.68 3.1 Materials science, π-π interactions
5-Chloromethyl-2-Isopropyl-Thiazole CH(CH₃)₂ CH₂Cl 176.68 2.8 Alkylating agents, agrochemicals
Ethyl 2-Phenyl-5-Trifluoromethyl-1,3-Thiazole-4-Carboxylate C₆H₅ CF₃ 301.29 3.7 Medicinal chemistry, enzyme inhibitors

Biological Activity

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and relevant case studies.

  • Chemical Formula : C6H5ClF3NS
  • CAS Number : 1483178-86-4
  • Molecular Weight : 211.63 g/mol

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of substituents such as chloromethyl and trifluoroethyl can significantly influence these activities.

Antimicrobial Activity

Studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundModerate antibacterial activity against Gram-positive bacteria
Thiazole derivativesBroad-spectrum antimicrobial activity

In vitro assays have demonstrated that the compound exhibits moderate activity against certain strains of bacteria. This suggests potential for development as an antimicrobial agent.

Anticancer Potential

The anticancer properties of thiazole derivatives are well-documented. A study highlighted the cytotoxic effects of various thiazole compounds on cancer cell lines:

  • Case Study : A synthesized thiazole derivative showed IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity.
Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.6

These results suggest that this compound could be explored further for its potential as an anticancer drug.

The mechanism by which thiazoles exert their biological effects often involves the inhibition of specific enzymes or pathways within cells:

  • Enzyme Inhibition : Thiazoles may inhibit enzymes involved in cell proliferation or survival pathways.
  • Reactive Oxygen Species (ROS) : Some studies indicate that thiazoles can induce oxidative stress in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural features:

  • Substituents : The presence of electron-withdrawing groups like trifluoroethyl enhances lipophilicity and may improve membrane permeability.
  • Positioning of Substituents : The position of chloromethyl and trifluoroethyl groups on the thiazole ring is critical for optimizing biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize heterocyclic condensation reactions, combining chloromethyl precursors (e.g., chloromethylthioamides) with trifluoroethyl ketones. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C) improves yield via phase-transfer catalysis .
  • Step 2 : Monitor reaction progress using TLC (hexane:ethyl acetate, 7:3) and isolate products via ice-water quenching, followed by recrystallization in aqueous acetic acid .
  • Optimization : Adjust solvent polarity (e.g., PEG-400 vs. DMF) and catalyst loading (10 wt%) to balance reactivity and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm the presence of C-Cl (650–750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify chemical shifts for the chloromethyl group (δ ~4.5–4.8 ppm for CH₂Cl) and trifluoroethyl protons (δ ~3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 248.5 for C₇H₆ClF₃NS) .

Advanced Research Questions

Q. How do electronic and steric effects of the chloromethyl and trifluoroethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The chloromethyl group acts as an electrophilic site, enabling Sₙ2 reactions with amines or thiols. The electron-withdrawing trifluoroethyl group reduces electron density on the thiazole ring, directing substitutions to the chloromethyl position .
  • Steric hindrance from the trifluoroethyl group may slow reactions at the 2-position, favoring modifications at the 5-(chloromethyl) site .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can contradictory data be resolved?

  • Biological Screening :

  • Antimicrobial Activity : Use agar diffusion assays against E. coli and S. aureus; compare zone-of-inhibition data across studies to resolve discrepancies in MIC values .
  • Antioxidant Potential : Employ DPPH radical scavenging assays (IC₅₀ quantification) with ascorbic acid as a positive control .
  • Data Contradictions : Cross-validate results using multiple cell lines (e.g., MCF7 vs. HeLa) and replicate assays under standardized conditions (pH, temperature) .

Q. How can computational tools like molecular docking predict the compound’s interaction with enzyme targets?

  • Computational Protocol :

  • Step 1 : Perform homology modeling (e.g., using AutoDock Vina) to dock the compound into active sites of bacterial enoyl-ACP reductase or human kinases.
  • Step 2 : Analyze binding affinities (ΔG values) and hydrogen-bond interactions with residues like Ser/Thr or Asp/Glu .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .

Q. What strategies mitigate challenges in synthesizing halogenated thiazole derivatives with high regioselectivity?

  • Synthetic Challenges :

  • Issue : Competing side reactions (e.g., dehalogenation or ring-opening) during lithiation or Friedel-Crafts alkylation .
  • Solution : Use low-temperature lithiation (-78°C) and protecting groups (e.g., 1,3-dioxolane) to stabilize intermediates .
  • Regioselectivity : Employ directing groups (e.g., sulfonyl) or transition-metal catalysts (Pd/Cu) for selective C-H functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole
Reactant of Route 2
5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole

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